2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Reduction: The resulting ketone is then reduced to form the corresponding alcohol.
Condensation: Finally, the condensation of the alcohol with 2,5-dimethoxybenzaldehyde yields the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The bromophenyl and dimethoxyphenyl groups enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Shares the triazole core but lacks the acetohydrazide moiety.
2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide: Similar structure with different substituents.
Uniqueness
The unique combination of the triazole ring, bromophenyl group, and dimethoxyphenyl moiety in 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide contributes to its distinct biological activities and potential applications. The presence of the dimethoxyphenyl group, in particular, enhances its ability to interact with biological targets, making it a promising candidate for further research.
Properties
CAS No. |
303103-32-4 |
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Molecular Formula |
C25H22BrN5O3S |
Molecular Weight |
552.4 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H22BrN5O3S/c1-33-21-12-13-22(34-2)18(14-21)15-27-28-23(32)16-35-25-30-29-24(17-8-10-19(26)11-9-17)31(25)20-6-4-3-5-7-20/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+ |
InChI Key |
DHTRJAIUABGFFH-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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